molecular formula C19H16N2O3S B2677021 N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide CAS No. 439110-51-7

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide

Cat. No.: B2677021
CAS No.: 439110-51-7
M. Wt: 352.41
InChI Key: BLRAADWHFDHTQQ-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide is a benzamide derivative featuring a pyridine ring substituted with a benzenesulfonyl group at the 3-position and a 4-methylbenzamide moiety at the 2-position. This compound belongs to a class of molecules designed for therapeutic applications, particularly in kinase inhibition and enzyme modulation. Its structure combines sulfonyl and benzamide functionalities, which are critical for binding to biological targets such as kinases or histone deacetylases (HDACs) .

Properties

IUPAC Name

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-14-9-11-15(12-10-14)19(22)21-18-17(8-5-13-20-18)25(23,24)16-6-3-2-4-7-16/h2-13H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRAADWHFDHTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide)

  • Structural Similarity : Shares the 4-methylbenzamide core but replaces the benzenesulfonyl-pyridine group with a hexanediamide linker.
  • Activity : Inhibits HDAC1 and HDAC3 with a 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio: HDAC1/HDAC3 = 6). Demonstrates slow-on/slow-off kinetics, typical of HDAC inhibitors .

Imatinib Meta-methyl-piperazine Impurity

  • Structural Similarity : Contains a 4-methylbenzamide group linked to a pyridinyl-pyrimidinylamine scaffold.
  • Activity: Targets tyrosine kinases (ABL1, ABL2, KIT) with nanomolar potency. The addition of a piperazinylmethyl group enhances solubility but may reduce blood-brain barrier penetration .

3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

  • Structural Similarity : Replaces the benzenesulfonyl-pyridine with an ethylsulfonyl-thiazole group.
  • Activity : Shows moderate inhibitory activity against KDM4A fragments in bio-layer interferometry assays. The thiazole ring improves binding entropy compared to pyridine-based analogues .

Compounds with Modified Sulfonyl Groups

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structural Similarity : Substitutes the benzenesulfonyl group with a chromen-4-one moiety.
  • Activity: Exhibits antiproliferative activity in cancer cell lines (IC50 < 100 nM). The fluorophenyl group enhances metabolic stability compared to non-fluorinated analogues .

N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide

  • Structural Similarity : Features a trifluoromethylpyridine group instead of benzenesulfonyl-pyridine.
  • Activity : Potent inhibitor of inflammatory pathways (pKa = 12.12). The electron-withdrawing CF3 group increases acidity, improving membrane permeability .

Pharmacokinetic Profiles

  • Compound 153 (Imidazo[1,2-a]pyridine derivative) : Despite high enzymatic potency (IC50 < 10 nM against ABLT315I), it exhibits low oral bioavailability in rats due to poor solubility .
  • N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide : Improved crystallinity (MP: 175–178°C) enhances formulation stability but may reduce dissolution rates .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) pKa LogP
N-[3-(Benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide 366.4 (est.) N/A ~10.5 3.2
Compound 109 327.4 N/A 8.9 2.8
N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide 411.2 N/A 12.12 4.5
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 373.4 N/A 9.7 3.1

Biological Activity

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzenesulfonyl group attached to a pyridinyl ring, which is further linked to a 4-methylbenzamide moiety. This configuration provides a platform for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may exert its effects through:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Protein-Ligand Interactions : The compound may bind to target proteins, altering their activity and leading to downstream biological effects.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs have shown promising antitumor activity. For instance, studies on related benzenesulfonamides have demonstrated their ability to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.

2. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory responses. For example, the inhibition of carbonic anhydrase IX (CA IX) has been noted in structurally related compounds, suggesting potential applications in cancer therapy due to CA IX's role in tumor growth and metastasis.

Comparative Studies

To further understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
Compound ASimilar structure with different substituentsStrong CA IX inhibition (IC50: 10.93 nM)
Compound BBenzenesulfonamide derivativeInduces apoptosis in MDA-MB-231 cells
This compoundUnique combination of functional groupsPotential enzyme inhibitor and antitumor agent

Case Studies

Several studies have highlighted the biological activities associated with this compound and its analogs:

  • Anticancer Properties : In vitro studies showed that related compounds significantly reduced cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Enzyme Interaction Studies : Detailed kinetic studies revealed that compounds similar to this compound effectively inhibited target enzymes involved in tumor metabolism, supporting their use in cancer treatment strategies.

Q & A

Q. What are the common synthetic routes for N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of pyridine or benzene derivatives. Key intermediates include:

  • 3-Bromopyridine-2-amine : Used as a precursor for coupling reactions.
  • 4-Methylbenzoyl chloride : For introducing the benzamide moiety.
  • Benzenesulfonyl chloride : To install the sulfonyl group.

Example Protocol (based on analogous compounds):

Pyridine Functionalization : React 3-bromopyridine-2-amine with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃) to form the sulfonylated intermediate .

Amide Coupling : Use coupling reagents like EDC/HOBT to attach 4-methylbenzamide to the sulfonylated pyridine .

Purification : Column chromatography or recrystallization for isolation.

Key Reaction Conditions:

StepReagents/ConditionsPurposeReference
1Benzenesulfonyl chloride, K₂CO₃, DMFSulfonylation
2EDC, HOBT, DMSO, RTAmide bond formation

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C-NMR :
    • Aromatic Protons : Peaks between δ 7.2–8.5 ppm for pyridine and benzene rings.
    • Methyl Group : Singlet at δ 2.3–2.5 ppm for the 4-methylbenzamide moiety.
    • Sulfonyl Group : No direct proton signal but affects neighboring protons' chemical shifts .
  • FT-IR :
    • Sulfonyl Stretch : Strong bands at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
    • Amide C=O : Stretch at ~1650–1680 cm⁻¹ .
  • LC-MS :
    • Molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (e.g., m/z 395.1 for C₁₉H₁₆N₂O₃S) .

Troubleshooting Tip : If NMR spectra show impurities, repeat purification using gradient elution (e.g., hexane/EtOAc) .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in assay design, compound purity, or biological models. Strategies include:

  • Standardization :
    • Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer systems (e.g., Tris-HCl pH 7.4) .
    • Validate purity via HPLC (>95%) and elemental analysis .
  • Orthogonal Assays :
    • Combine enzymatic assays with cellular models (e.g., bacterial proliferation assays for antimicrobial studies) .
    • Use SPR (Surface Plasmon Resonance) to confirm binding kinetics .
  • Data Normalization :
    • Report IC₅₀ values relative to a positive control (e.g., cisplatin for cytotoxicity studies).

Case Study : If one study reports IC₅₀ = 5 µM for enzyme inhibition and another shows no activity, check for:

  • Differences in reducing agents (e.g., DTT may stabilize the target).
  • Solubility issues (use DMSO stocks <0.1% v/v) .

Q. What strategies are recommended for optimizing the reaction yield during the synthesis of this compound?

Methodological Answer: Key Variables to Optimize :

Catalyst Loading : Increase EDC/HOBT from 1.2 to 1.5 equivalents to drive amide coupling .

Temperature : Perform sulfonylation at 50–60°C instead of RT to enhance reactivity .

Solvent Choice : Use polar aprotic solvents (e.g., DMF over DCM) for better solubility of intermediates.

Q. Yield-Improvement Table :

VariableBaselineOptimizedYield IncreaseReference
Catalyst (EDC)1.0 eq1.5 eq+15%
Reaction Time12 h18 h+10%
PurificationColumnRecrystallization+5% (purity)

Note : Monitor reaction progress via TLC (silica, UV-active spots) to minimize over-reaction .

Q. How can computational methods aid in predicting the biological targets of this compound?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to enzymes like acps-pptase (PDB ID: 3E4) .
    • Prioritize pockets with hydrophobic residues (e.g., Phe, Leu) due to the compound's aromatic/alkyl groups.
  • QSAR Models :
    • Train models using datasets of sulfonamide bioactivity to predict IC₅₀ values .
    • Key descriptors: LogP (lipophilicity), polar surface area (PSA).

Validation : Compare docking scores with experimental IC₅₀ values. A correlation coefficient (R²) >0.7 indicates predictive reliability .

Q. What experimental approaches are recommended to analyze the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability :
    • Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC .
    • Key Finding : Sulfonamides are typically stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions.
  • Light/Temperature Sensitivity :
    • Store at -20°C in amber vials to prevent photodegradation.
  • Metabolic Stability :
    • Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Measure half-life (t₁/₂) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications :
    • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
    • Benzamide Group : Replace 4-methyl with -NH₂ to improve solubility.
  • Assay Design :
    • Test derivatives against bacterial strains (e.g., E. coli) for antimicrobial activity .
    • Measure IC₅₀ values and correlate with computational descriptors (e.g., LogP, H-bond acceptors).

Q. Example SAR Table :

DerivativeR GroupIC₅₀ (µM)LogP
Parent-CH₃103.2
Derivative 1-CF₃23.8
Derivative 2-NH₂152.5

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